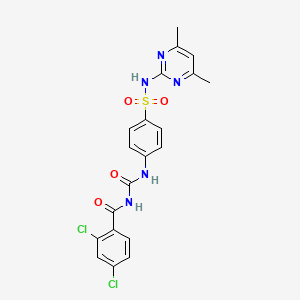
LDN-193188
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LDN 193188: は、ホスファチジルコリン転移タンパク質の阻害剤としての役割で知られる化学化合物です。 この化合物は、肝臓のグルコース代謝の調節とインスリン非依存性インスリンシグナル伝達分子のリン酸化を促進することに重要な役割を果たしています .
作用機序
LDN 193188は、ホスファチジルコリン転移タンパク質を阻害することによりその効果を発揮します。この阻害は、肝臓のグルコース代謝を調節し、インスリン非依存性インスリンシグナル伝達分子のリン酸化を促進します。 関与する分子標的には、インスリンシグナル伝達経路のさまざまな酵素やタンパク質が含まれます .
類似の化合物との比較
類似の化合物
LDN 193189: 同様の特性を持つホスファチジルコリン転移タンパク質のもう1つの阻害剤。
ドソルモルフィン: ホスファチジルコリン転移タンパク質に対する同様の阻害効果を持つ化合物。
独自性: : LDN 193188は、その特異的な分子構造により、ホスファチジルコリン転移タンパク質を効果的に阻害し、肝臓のグルコース代謝を調節することができます。 重要なインスリンシグナル伝達分子のインスリン非依存性リン酸化を促進する能力は、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
LDN 193188 plays a significant role in biochemical reactions, particularly those involving the phosphatidylcholine transfer protein . It interacts with this protein to inhibit its function, thereby regulating hepatic glucose metabolism . The nature of these interactions involves the binding of LDN 193188 to the active site of the enzyme, leading to its inhibition .
Cellular Effects
In terms of cellular effects, LDN 193188 influences cell function by impacting cell signaling pathways and gene expression . Specifically, it promotes insulin-independent phosphorylation of key insulin signaling molecules . This can have a profound effect on cellular metabolism, particularly in the context of glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of LDN 193188 involves its binding interactions with biomolecules, specifically the phosphatidylcholine transfer protein . By inhibiting this protein, LDN 193188 can cause changes in gene expression and enzyme activity, thereby influencing cellular function .
Metabolic Pathways
LDN 193188 is involved in metabolic pathways related to glucose metabolism . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
準備方法
合成経路と反応条件: : LDN 193188の合成は、2,4-ジクロロベンザミドの調製から始まる複数段階を伴います。この中間体は、特定の条件下で4,6-ジメチル-2-ピリミジニルアミンと反応させ、最終生成物を得ます。 反応条件は通常、ジメチルスルホキシドなどの溶媒と反応を促進するための触媒の使用を伴います .
工業的生産方法: : LDN 193188の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の純度と一貫性を確保するための厳格な品質管理手順が含まれます。 この化合物は通常室温で保管され、ジメチルスルホキシドに可溶です .
化学反応の分析
反応の種類: : LDN 193188は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
主要な生成物: : これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、還元は還元された誘導体を生成する可能性があります .
科学研究への応用
LDN 193188は、次のような広範囲の科学研究への応用を持っています。
化学: さまざまな化学反応と研究において試薬として使用されます。
生物学: 肝臓のグルコース代謝とインスリンシグナル伝達経路の調節を研究するために使用されます。
医学: 代謝性疾患や糖尿病における潜在的な治療用途について調査されています。
科学的研究の応用
LDN 193188 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Used to study the regulation of hepatic glucose metabolism and insulin signaling pathways.
Medicine: Investigated for its potential therapeutic applications in metabolic disorders and diabetes.
Industry: Used in the development of new drugs and therapeutic agents
類似化合物との比較
Similar Compounds
LDN 193189: Another inhibitor of phosphatidylcholine transfer protein with similar properties.
Dorsomorphin: A compound with similar inhibitory effects on phosphatidylcholine transfer protein.
Uniqueness: : LDN 193188 is unique due to its specific molecular structure, which allows it to effectively inhibit phosphatidylcholine transfer protein and regulate hepatic glucose metabolism. Its ability to promote insulin-independent phosphorylation of key insulin signaling molecules sets it apart from other similar compounds .
生物活性
LDN-193188 is a small molecule compound derived from dorsomorphin, primarily recognized for its role as an inhibitor of phosphatidylcholine transfer protein (PC-TP). This compound has garnered attention in various research fields, particularly in the context of metabolic regulation and pluripotent stem cell research. Its biological activity is characterized by its ability to modulate signaling pathways that are crucial for cellular metabolism and differentiation.
Inhibition of PC-TP
This compound inhibits PC-TP, a protein that plays a significant role in lipid metabolism and glucose homeostasis. By inhibiting PC-TP, this compound affects the transfer of phosphatidylcholine, which is vital for maintaining membrane integrity and signaling processes within cells. This inhibition leads to alterations in hepatic glucose production and insulin signaling pathways, making it a compound of interest in diabetes research.
Impact on Insulin Signaling
Research indicates that this compound promotes insulin-independent phosphorylation of key insulin signaling molecules, thereby enhancing glucose uptake and metabolism in liver cells. This mechanism suggests potential therapeutic applications for conditions characterized by insulin resistance, such as type 2 diabetes.
Summary of Biological Activities
| Activity | Description |
|---|---|
| PC-TP Inhibition | Reduces hepatic glucose production. |
| Insulin Signaling | Enhances phosphorylation of insulin signaling molecules without insulin. |
| Stem Cell Research | Used as an alternative to Noggin for inhibiting BMP signaling in pluripotent stem cells. |
Case Studies and Research Findings
- Hepatic Glucose Metabolism : A study by Shishova et al. (2011) demonstrated that genetic ablation or chemical inhibition of PC-TP significantly reduced diet-induced hepatic glucose production, highlighting the role of this compound in metabolic regulation .
- Stem Cell Differentiation : In pluripotent stem cell research, this compound has been utilized to inhibit BMP signaling pathways effectively, showing promise in enhancing the differentiation potential of stem cells into desired lineages .
- Insulin Resistance Models : Wagle et al. (2008) identified small-molecule inhibitors like this compound through high-throughput screening, which showed potential in reversing insulin resistance in cellular models .
特性
IUPAC Name |
2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBDKMEUUNJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














